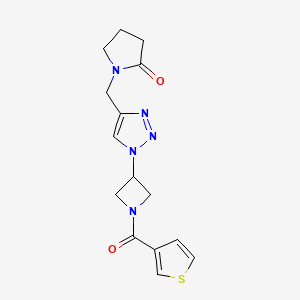

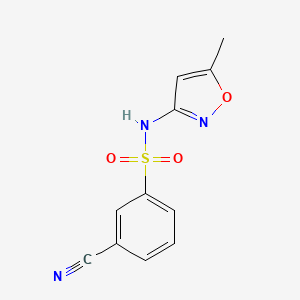

4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH . It is one of three isomeric tert-butyl phenols . It is a white solid with a distinct phenolic odor . It dissolves in basic water .

Synthesis Analysis

4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene . It can also be produced by diverse transalkylation reactions .Molecular Structure Analysis

The molecular structure of 4-tert-Butylphenol is represented by the formula (CH3)3CC6H4OH . It has a molar mass of 150.22 g/mol .Chemical Reactions Analysis

In the field of polymer science, 4-tert-Butylphenol is used to control molecular weight by limiting chain growth . It has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .Physical And Chemical Properties Analysis

4-tert-Butylphenol is a white solid with a distinct phenolic odor . It has a melting point range of 96 - 100 °C and a boiling point range of 236 - 238 °C . Its density is 0.908 g/mL at 25 °C .Scientific Research Applications

Organic Synthesis and Catalysis

- 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine serves as a versatile building block in organic synthesis. Researchers use it to create novel molecules, such as ligands for transition metal catalysts or intermediates for drug development. Its trifluoroborate moiety enables facile cross-coupling reactions, making it valuable in Suzuki-Miyaura and Buchwald-Hartwig couplings .

Materials Science: Epoxy Resins and Polymers

- The compound contributes to the production of epoxy resins and curing agents. Epoxy resins are widely used in coatings, adhesives, and composites. By incorporating 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine , researchers enhance the mechanical properties and chemical resistance of these materials .

Photostabilizers in Sunscreen Formulations

- 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine derivatives, such as avobenzone, act as oil-soluble ingredients in sunscreen products. Avobenzone absorbs a broad spectrum of UVA rays, providing effective photoprotection. Its ability to cover a wider range of wavelengths than other organic sunscreen agents makes it popular in commercial sunscreens .

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally related to 4-tert-butylphenol , which is known to interact with various enzymes and receptors in the body. More research is needed to identify the specific targets of this compound.

Mode of Action

Based on its structural similarity to 4-tert-butylphenol , it might interact with its targets in a similar manner. 4-tert-Butylphenol is known to control molecular weight by limiting chain growth

Biochemical Pathways

A study on a related compound, 2,4-di-tert-butylphenol, showed that it exerted effects on tetranychus cinnabarinus, possibly due to its preventive effects on the deamination of biogenic amines (bas) in the nervous system . It’s possible that 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

4-tert-butylphenol, a structurally related compound, is known to be slightly soluble in water and soluble in many organic solvents . This suggests that 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine might have similar properties, potentially affecting its bioavailability.

Result of Action

Based on its structural similarity to 4-tert-butylphenol , it might have similar effects. For instance, 4-tert-Butylphenol is known to control molecular weight by limiting chain growth

Action Environment

It’s worth noting that the structurally related compound, 4-tert-butylphenol, is known to be slightly soluble in water and soluble in many organic solvents . This suggests that the action of 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine might be influenced by the solvent environment. More research is needed to understand how other environmental factors might influence its action, efficacy, and stability.

properties

IUPAC Name |

4-(4-tert-butylphenyl)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-11(13)15-16-14-10/h4-7H,1-3H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSSPPRVCVWFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2772133.png)

![5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole](/img/structure/B2772134.png)

![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2772137.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)